

Atto 590 NHS Ester: A Technical Guide for Labeling Primary Amines

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Compound of Interest

Compound Name: Atto 590 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Atto 590 NHS ester**, a fluorescent label renowned for its utility in covalently modifying primary amines on biomolecules. Atto 590, a rhodamine-based dye, is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability, making it an ideal candidate for a wide range of fluorescence-based applications.^{[1][2][3][4]} This guide details the dye's physicochemical properties, the chemical basis of its reactivity, detailed experimental protocols for labeling, and its applications in modern biological research.

Core Properties of Atto 590 NHS Ester

Atto 590 NHS ester is a versatile tool for fluorescently labeling proteins, amine-modified oligonucleotides, and other molecules containing primary amines. The N-hydroxysuccinimidyl (NHS) ester functional group provides a mechanism for creating a stable amide bond with primary amines under mild conditions.

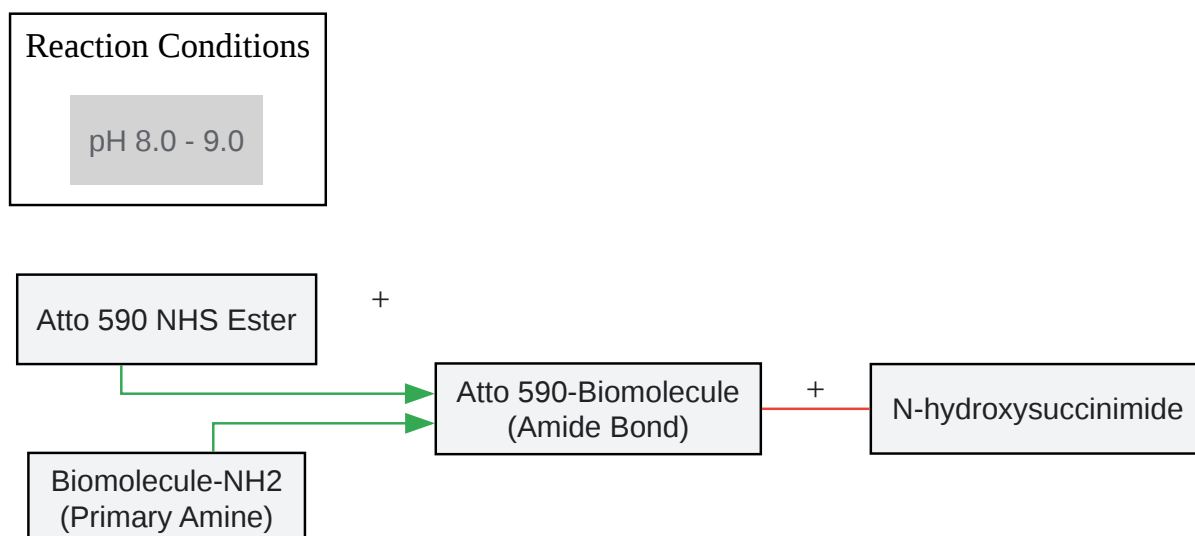
Physicochemical and Spectroscopic Data

The performance of a fluorescent label is dictated by its photophysical properties. Atto 590 exhibits excellent characteristics for fluorescence microscopy, flow cytometry, and single-molecule detection.

Property	Value	Reference
Maximum Absorption (λ_{abs})	593 nm	
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	
Maximum Fluorescence Emission (λ_{fl})	622 nm	
Fluorescence Quantum Yield (η_{fl})	80%	
Fluorescence Lifetime (τ_{fl})	3.7 ns	
Correction Factor (CF260)	0.39	
Correction Factor (CF280)	0.43	
Molecular Weight	788.24 g/mol	

Chemical Structure and Reaction Mechanism

Atto 590 NHS ester facilitates the covalent attachment of the Atto 590 fluorophore to biomolecules. The reaction proceeds via nucleophilic acyl substitution, where the primary amine of the biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.



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Caption: Reaction of **Atto 590 NHS ester** with a primary amine.

This reaction is highly pH-dependent. For the primary amine to be an effective nucleophile, it must be in its unprotonated state. Therefore, the reaction is typically carried out in a slightly alkaline buffer, with an optimal pH range of 8.0 to 9.0. A pH of 8.3 is frequently recommended as a good compromise to ensure a sufficient concentration of unprotonated amines while minimizing the competing hydrolysis of the NHS ester.

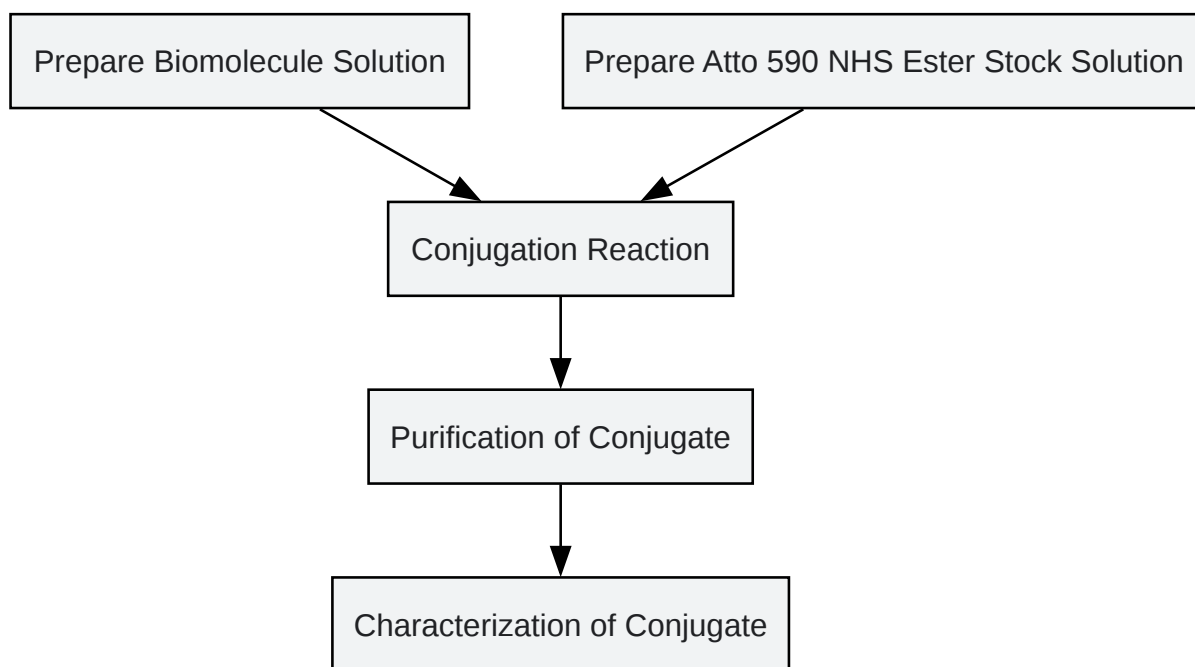
A significant side reaction is the hydrolysis of the NHS ester, where it reacts with water to form the free Atto 590 carboxylic acid, which is no longer reactive towards amines. The rate of hydrolysis increases with pH. Therefore, it is crucial to perform the labeling reaction promptly after preparing the dye solution and to control the pH of the reaction buffer.

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and oligonucleotides with **Atto 590 NHS ester**.

General Workflow for Amine Labeling

The overall process for labeling biomolecules with **Atto 590 NHS ester** can be summarized in the following workflow:



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Caption: General workflow for labeling with **Atto 590 NHS ester**.

Protein Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins.

1. Preparation of Protein Solution:

- Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Suitable buffers include 0.1 M sodium bicarbonate buffer (pH 8.3) or phosphate-buffered saline (PBS).
- Ensure the protein solution is free of amine-containing substances such as Tris or glycine, as these will compete with the labeling reaction. If necessary, dialyze the protein against the labeling buffer.

2. Preparation of **Atto 590 NHS Ester** Stock Solution:

- Immediately before use, dissolve the **Atto 590 NHS ester** in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.

- Vortex the solution until the dye is completely dissolved.

3. Conjugation Reaction:

- The optimal molar ratio of dye to protein depends on the specific protein and the desired degree of labeling (DOL). A starting point of a 5 to 15-fold molar excess of dye is recommended.
- Add the calculated volume of the **Atto 590 NHS ester** stock solution to the protein solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature with continuous stirring. For some proteins, an extended incubation of up to 18 hours may be beneficial.

4. Purification of the Conjugate:

- Separate the labeled protein from unreacted dye and byproducts using gel filtration chromatography (e.g., Sephadex G-25) or dialysis.
- The first colored band to elute from the column is typically the labeled protein.

5. Characterization of the Conjugate:

- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 593 nm (for Atto 590).
- The DOL can be calculated using the following formula: $DOL = (A_{593} * \epsilon_{protein}) / [(A_{280} - (A_{593} * CF_{280})) * \epsilon_{593}]$ Where:
 - A_{593} and A_{280} are the absorbances at the respective wavelengths.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{593} is the molar extinction coefficient of Atto 590 at 593 nm (120,000 M⁻¹ cm⁻¹).
 - CF_{280} is the correction factor for the absorbance of the dye at 280 nm (0.43).

Amine-Modified Oligonucleotide Labeling Protocol

1. Preparation of Oligonucleotide Solution:

- Dissolve the amine-modified oligonucleotide in a 0.1 M sodium carbonate buffer (pH 8.5-9.0) to a concentration of 1-5 mM.

2. Preparation of **Atto 590 NHS Ester** Stock Solution:

- Prepare a fresh solution of **Atto 590 NHS ester** in anhydrous DMF or DMSO at a concentration of 10-20 mg/mL.

3. Conjugation Reaction:

- Add a 2 to 10-fold molar excess of the **Atto 590 NHS ester** solution to the oligonucleotide solution.
- Incubate the reaction for 2-4 hours at room temperature in the dark.

4. Purification of the Conjugate:

- Purify the labeled oligonucleotide using ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC.

Applications in Research and Drug Development

The bright and stable fluorescence of Atto 590 makes it a valuable tool for a multitude of applications:

- **Fluorescence Microscopy:** High-resolution imaging of cellular structures and dynamic processes.
- **Flow Cytometry:** Identification and sorting of labeled cells.
- **Single-Molecule Detection:** Studying the behavior of individual biomolecules.
- **Fluorescence Resonance Energy Transfer (FRET):** Investigating molecular interactions and conformational changes.

- Fluorescence In Situ Hybridization (FISH): Detecting and localizing specific nucleic acid sequences.
- Drug Development: Tracking the biodistribution and cellular uptake of therapeutic agents.

Conclusion

Atto 590 NHS ester is a high-performance fluorescent probe for the specific and efficient labeling of primary amines. Its exceptional photophysical properties, coupled with straightforward and robust labeling protocols, make it an indispensable tool for researchers, scientists, and drug development professionals. Careful consideration of reaction conditions, particularly pH, and appropriate purification methods are critical for achieving optimal labeling and reliable experimental results.

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